ethyl 2-(4-bromo-2-chlorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propanoate
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Overview
Description
Ethyl 2-(4-bromo-2-chlorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propanoate is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a bromo-chlorophenyl group, and a hydroxypropanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(4-bromo-2-chlorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propanoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the Bromo-Chlorophenyl Group: This step involves the bromination and chlorination of a phenyl ring, followed by its attachment to the triazole ring through a coupling reaction.
Esterification: The final step involves the esterification of the hydroxypropanoate moiety with ethanol under acidic conditions to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-bromo-2-chlorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The bromo and chloro substituents can be reduced to form the corresponding phenyl derivatives.
Substitution: The bromo and chloro groups can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of dehalogenated phenyl derivatives.
Substitution: Formation of substituted phenyl derivatives with various functional groups.
Scientific Research Applications
Ethyl 2-(4-bromo-2-chlorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propanoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 2-(4-bromo-2-chlorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propanoate involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The bromo and chloro substituents may enhance the compound’s binding affinity and specificity. The hydroxypropanoate moiety can participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(4-chlorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propanoate
- Ethyl 2-(4-bromophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propanoate
- Ethyl 2-(4-fluoro-2-chlorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propanoate
Uniqueness
Ethyl 2-(4-bromo-2-chlorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propanoate is unique due to the presence of both bromo and chloro substituents on the phenyl ring. This dual substitution can significantly influence the compound’s chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
ethyl 2-(4-bromo-2-chlorophenyl)-2-hydroxy-3-(1,2,4-triazol-1-yl)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrClN3O3/c1-2-21-12(19)13(20,6-18-8-16-7-17-18)10-4-3-9(14)5-11(10)15/h3-5,7-8,20H,2,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMOHENLKISISML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CN1C=NC=N1)(C2=C(C=C(C=C2)Br)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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